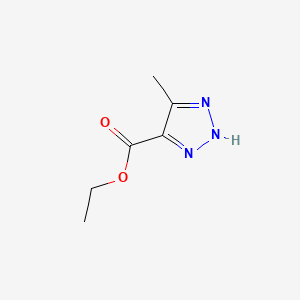

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate

描述

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate (C₆H₉N₃O₂; MW: 155.157 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and an ethyl carboxylate moiety at position 4 . Its synthesis typically involves cycloaddition reactions, with one reported procedure yielding 94% via filtration workup and thin-layer chromatography (TLC) monitoring . Key spectroscopic data include FT-IR peaks at 3080 cm⁻¹ (aromatic C-H), 1711 cm⁻¹ (C=O stretch), and 852 cm⁻¹ (aromatic C-H bending) . The compound is analyzed via reverse-phase HPLC (Newcrom R1 column), with a logP value of 0.723, indicating moderate hydrophobicity .

属性

IUPAC Name |

ethyl 5-methyl-2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4(2)7-9-8-5/h3H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSQIANZTCVZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195850 | |

| Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4343-73-1 | |

| Record name | Ethyl 4-methyl-1H-1,2,3-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4343-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004343731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole-5-carboxylate, which is then treated with sodium nitrite and hydrochloric acid to yield the desired triazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazoles.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its antimicrobial properties. A study demonstrated that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Properties

Research has indicated that triazole derivatives can act as potential anticancer agents. This compound has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro, suggesting a potential role in cancer therapy .

Materials Science Applications

Coordination Polymers

The compound has been utilized in the synthesis of coordination polymers with metals such as zinc and cadmium. These polymers exhibit interesting properties such as luminescence and magnetic behavior. The triazole moiety acts as a ligand, facilitating the formation of stable metal-organic frameworks that can be used in catalysis and gas storage applications .

Polymer Composites

this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties. Studies have shown that adding this compound improves the tensile strength and thermal stability of the resulting composites, making them suitable for various industrial applications .

Analytical Chemistry Applications

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water as the mobile phase has been developed for the separation and quantification of this compound in complex mixtures. This method is scalable and suitable for pharmacokinetic studies .

Mass Spectrometry Compatibility

For mass spectrometry applications, modifications to the HPLC mobile phase allow for compatibility with mass spectrometric detection. This adaptability enhances the analytical capabilities for detecting trace amounts of the compound in biological samples .

Data Tables

Case Studies

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Antibiotics, derivatives of this compound were screened against various pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Coordination Polymer Synthesis

A recent publication detailed the synthesis of a novel coordination polymer using this compound as a ligand. The resulting polymer exhibited luminescent properties under UV light and showed promise for applications in sensors and photonic devices.

作用机制

The mechanism of action of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, substituents, and their impacts on physicochemical properties and applications:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, formyl): Enhance corrosion inhibition (e.g., 4-Cl-phenyl derivative ) and enable coordination with metals (e.g., Cd(II) complexes in polymers ).

- Aromatic Substitutents (e.g., pyridinyl, quinolinyl): Improve intermolecular interactions (H-bonding, π-stacking) and luminescent properties .

- Biological Activity: Substitution with chloroquinoline (C₁₅H₁₂ClN₅O₂) enhances antioxidant efficacy compared to simpler alkyl/aryl analogs .

生物活性

Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound belongs to the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are recognized for their stability and resistance to various chemical conditions, making them suitable candidates for pharmaceutical applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been evaluated against various microbial strains with promising results. For instance, studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent .

Antiviral and Anticancer Effects

The compound has also been investigated for antiviral and anticancer activities. Triazole derivatives have demonstrated efficacy against viruses and cancer cell lines in vitro. The mechanism often involves interference with viral replication or modulation of cancer cell signaling pathways .

Antiophidian Activity

In a unique application, derivatives of this compound have been tested for their ability to neutralize the effects of snake venom. Studies reported significant protective effects against the venom of Bothrops jararaca and Lachesis muta, indicating potential therapeutic uses in treating snake bites .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, potentially inhibiting their activity and altering metabolic flux.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism, which can lead to altered cell function .

- Hydrogen Bonding : The formation of hydrogen bonds with target biomolecules is crucial for its interaction with proteins and nucleic acids, affecting their structure and function .

Case Studies

A series of studies have been conducted to evaluate the biological activities of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as bioavailability, distribution within tissues, and metabolic stability are critical for its efficacy as a therapeutic agent. The compound's interaction with transport proteins also plays a role in its cellular uptake and localization .

化学反应分析

Oxidation

The ethyl carboxylate group undergoes oxidation under acidic conditions. For example, treatment with KMnO₄ converts the ester to a carboxylic acid derivative .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester group to a primary alcohol, yielding 5-methyl-1H-1,2,3-triazole-4-methanol.

Substitution

The ethyl ester participates in nucleophilic substitution reactions. Hydrolysis with NaOH produces 5-methyl-1H-1,2,3-triazole-4-carboxylic acid :

Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring. For instance, reaction with azides forms bis-triazole derivatives .

Reagents and Reaction Conditions

Major Reaction Products

| Starting Material | Reaction | Product | Key Functional Groups |

|---|---|---|---|

| Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | Oxidation (KMnO₄) | 5-Methyl-1H-triazole-4-carboxylic acid | Carboxylic acid |

| This compound | Reduction (LiAlH₄) | 5-Methyl-1H-triazole-4-methanol | Primary alcohol |

| This compound | CuAAC with phenyl azide | Bis-triazole conjugate | Triazole, alkyne |

Nucleophilic Substitution

The ethyl ester’s carbonyl carbon is electrophilic, enabling attack by nucleophiles like hydroxide ions. This proceeds via a tetrahedral intermediate .

Copper-Catalyzed Cycloaddition

Cu(I) coordinates to the triazole’s nitrogen, facilitating [3+2] cycloaddition with azides. Density functional theory (DFT) studies suggest a stepwise mechanism .

Case 2: Functionalization with Aryl Groups

Reaction with 4-nitrophenyl azide under Cu(OTf)₂ catalysis yields a nitro-substituted triazole:

-

Product : Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (m.p. 120–121°C).

Comparative Analysis of Synthetic Routes

常见问题

Basic Research Questions

Q. How can the synthesis of Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate be optimized for high yield and purity?

- Methodology : The compound is typically synthesized via cycloaddition or condensation reactions. For example, reacting ethyl acetoacetate with heterocyclic azides (e.g., 3-azidopyridine) in the presence of bases like K₂CO₃ or DBU in DMSO enhances yield (94% reported in similar triazole syntheses). Reaction monitoring via thin-layer chromatography (TLC) and purification through filtration are critical steps .

- Key factors : Solvent choice (DMF or DMSO), base selection (trimethylamine or K₂CO₃), and reaction time (24 hours at room temperature) significantly impact yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Approach : Use a combination of FT-IR, ¹H/¹³C NMR, and single-crystal X-ray diffraction (SC-XRD).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1711 cm⁻¹, C-NO₂ stretches at 1530/1343 cm⁻¹) .

- NMR : Confirms structural integrity. For example, aldehyde protons in related compounds appear at ~10 ppm, while methyl groups resonate at ~2.5 ppm. Non-equivalent CH₂ protons in acetal motifs split into quartets at 3.45–3.62 ppm .

- SC-XRD : Resolves molecular geometry and confirms regiochemistry .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data in molecular structure analysis be resolved?

- Strategy : Cross-validate results using multiple techniques. For instance:

- X-ray crystallography (via SHELXL) provides precise bond lengths and angles. Compare these with density functional theory (DFT) calculations to identify electronic delocalization effects (e.g., shortened C-N bonds in triazole rings due to resonance) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that may not align with idealized computational models .

Q. What experimental approaches address conflicting crystallographic data caused by polymorphism or twinning?

- Solutions :

- Space group determination : Use monoclinic (e.g., P2₁/c) or triclinic (P1) systems to resolve overlapping reflections. For twinned data, SHELXL’s TWIN/BASF commands refine twin fractions .

- Hydrogen bonding analysis : Intermolecular C-H···O/N interactions stabilize crystal packing. For example, in Ethyl 5-methyl-1-(pyridin-3-yl)-triazole-4-carboxylate, steric hindrance from the methyl group increases dihedral angles (74.02° vs. 50.3° in analogues), affecting diffraction patterns .

Q. How can tautomeric equilibria in triazole derivatives be experimentally monitored?

- Techniques :

- Variable-temperature NMR : Detects dynamic tautomerism (e.g., aldehyde ↔ hydrate forms). In some triazoles, hydrate signals appear as broad peaks at low temperatures .

- SC-XRD : Captures dominant tautomeric forms. For example, ethyl 5-formyl-triazole-4-carboxylate crystallizes exclusively in the aldehyde form despite hydrate detection in solution .

Methodological Considerations

Q. What protocols ensure accurate refinement of triazole derivatives in X-ray crystallography?

- SHELX workflows :

- SHELXD/SHELXE : Solve phases via dual-space methods for small molecules.

- SHELXL : Refine anisotropic displacement parameters (ADPs) and apply restraints for disordered groups (e.g., ethyl ester moieties) .

- Validation : Use WinGX for geometry checks (e.g., bond-length outliers, R-factor convergence) .

Q. How do solvent and substituent effects influence the reactivity of this triazole in drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。